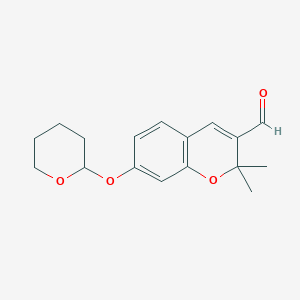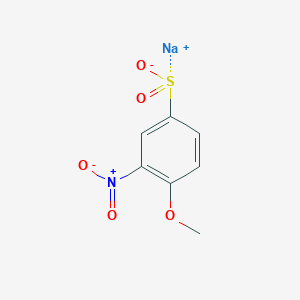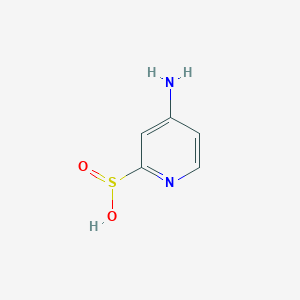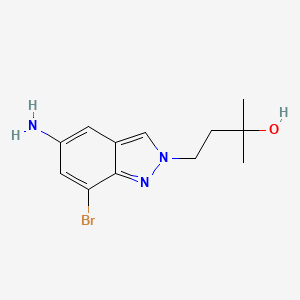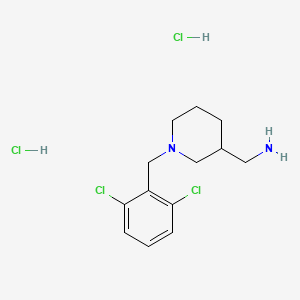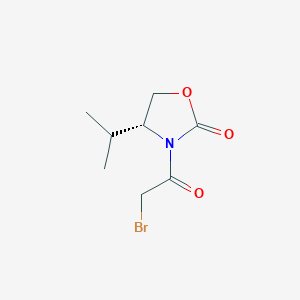
(R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered attention in the field of organic chemistry due to its potential applications in asymmetric synthesis and medicinal chemistry. This compound is characterized by the presence of a bromoacetyl group and an isopropyl group attached to the oxazolidinone ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one typically involves the reaction of ®-4-isopropyloxazolidin-2-one with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of ®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazolidinones with various functional groups.
Reduction: Formation of ®-3-(2-hydroxyacetyl)-4-isopropyloxazolidin-2-one.
Oxidation: Formation of ®-3-(2-carboxyacetyl)-4-isopropyloxazolidin-2-one.
科学的研究の応用
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
作用機序
The mechanism of action of ®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing ones. The oxazolidinone ring provides a rigid framework that can influence the stereochemistry of the reactions, making it valuable in asymmetric synthesis.
類似化合物との比較
Similar Compounds
(S)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one: The enantiomer of the compound with similar reactivity but opposite chirality.
2-bromoacetyl-6-methoxynaphthalene: A compound with a bromoacetyl group but different core structure, used in fluorescent labeling.
2-bromoacetyl bromide: A simpler compound with a bromoacetyl group, used as a reagent in organic synthesis.
Uniqueness
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one is unique due to its chiral oxazolidinone ring, which imparts specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where control over stereochemistry is crucial. Additionally, the presence of both bromoacetyl and isopropyl groups provides a versatile platform for various chemical transformations.
特性
分子式 |
C8H12BrNO3 |
|---|---|
分子量 |
250.09 g/mol |
IUPAC名 |
(4R)-3-(2-bromoacetyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H12BrNO3/c1-5(2)6-4-13-8(12)10(6)7(11)3-9/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |
InChIキー |
OBCDZJOBILYTMH-LURJTMIESA-N |
異性体SMILES |
CC(C)[C@@H]1COC(=O)N1C(=O)CBr |
正規SMILES |
CC(C)C1COC(=O)N1C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


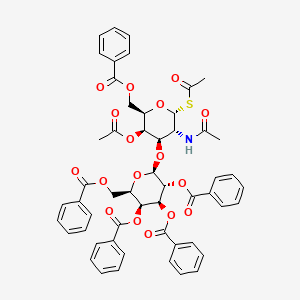
![7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12834851.png)


![Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)
![3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12834875.png)



